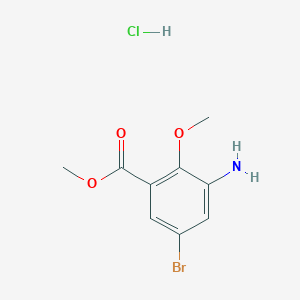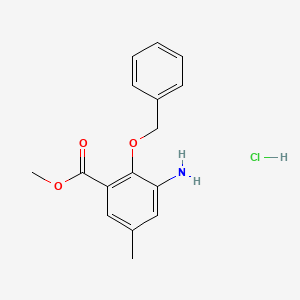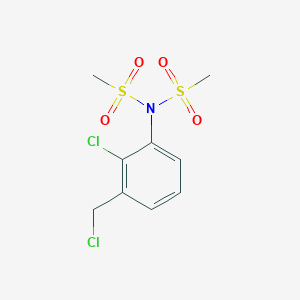
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its potential as a reactant or product in various chemical reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Applications De Recherche Scientifique
Structural Analysis and Crystallography
- A study focused on the structural analysis of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide derivatives, examining the nature of intermolecular interactions and crystallography. It highlighted the synthesis of these compounds and analyzed their crystal structures using laboratory X-ray powder diffraction data. The study provided insights into the hydrogen bonding and molecular geometry of these compounds (Dey et al., 2015).
Molecular Conformation Studies
- Research on N-(3,4-Dichlorophenyl)methanesulfonamide revealed details about the molecular conformation, including the syn conformation of the N—H bond to the meta-chloro group. This study contributed to understanding the bond parameters and molecular structure, offering insights into the behavior of these compounds in different environments (Gowda, Foro, & Fuess, 2007).
Synthesis and Reactivity
- A paper detailed the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides, showcasing the potential for creating various substituted indoles in a straightforward manner. This research is significant in the field of synthetic organic chemistry (Sakamoto et al., 1988).
Computational Chemistry Applications
- The paper on DFT-based computational study explored the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide. It emphasized the use of computational methods in understanding the physical and chemical properties of these compounds (Karabacak, Cinar, & Kurt, 2010).
Microbial Reduction in Organic Synthesis
- Research on the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide highlighted its potential as a chiral intermediate for the synthesis of beta-receptor antagonists. This study underscores the role of microorganisms in organic synthesis, particularly in achieving stereoselectivity (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
Orientations Futures
This involves predicting or proposing potential applications or areas of study for the compound based on its properties and behaviors.
Propriétés
IUPAC Name |
N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO4S2/c1-17(13,14)12(18(2,15)16)8-5-3-4-7(6-10)9(8)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIZIJIGCXABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674021 | |
| Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide | |
CAS RN |
1182254-29-0 | |
| Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
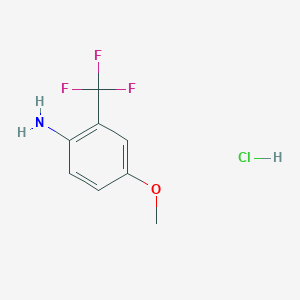
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
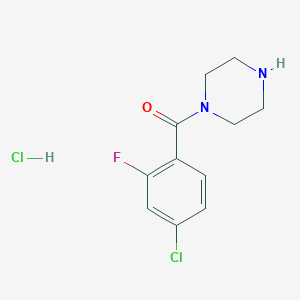
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
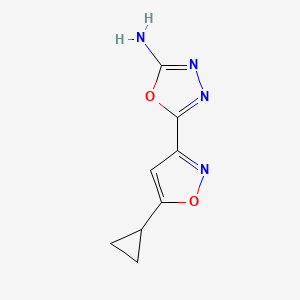
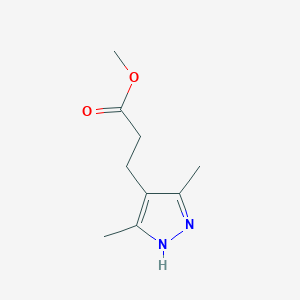
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
